Einecs 279-544-8

Description

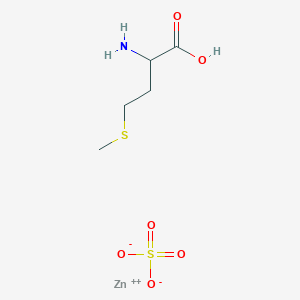

Zinc methionine sulfate (CAS: 56329-42-1), also known as zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate, is a chelated zinc compound where zinc is bound to methionine (an essential sulfur-containing amino acid) and sulfate ions. Its molecular formula is C₅H₁₁NO₆S₂Zn, with a molecular weight of 310.68 g/mol . Structurally, it forms a coordination complex, enhancing stability and bioavailability compared to inorganic zinc salts .

Properties

CAS No. |

80780-38-7 |

|---|---|

Molecular Formula |

C5H14NO6S2Zn+ |

Molecular Weight |

313.7 g/mol |

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid;hydron;sulfuric acid;zinc |

InChI |

InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p+1 |

InChI Key |

OGEJTFLDUCUYKI-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CSCCC(C(=O)O)N.OS(=O)(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is synthesized by reacting zinc sulfate and DL-methionine in pure water with equal concentration (mol/L). The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Nutritional Applications

Zinc methionine sulfate is primarily used as a nutritional supplement . Its significance lies in its ability to provide both zinc and methionine, which are crucial for various biological functions.

- Zinc Supplementation : Zinc is vital for immune function, protein synthesis, wound healing, DNA synthesis, and cell division. Deficiencies can lead to significant health issues, including impaired immune response and growth retardation in children .

- Methionine Source : Methionine is an essential amino acid that plays a role in metabolism and detoxification. It is also a precursor for other important biomolecules such as cysteine and taurine .

Case Study : In livestock nutrition, zinc methionine has been shown to enhance growth performance and feed efficiency in poultry and swine. Research indicates that supplementation can lead to improved weight gain and feed conversion rates compared to traditional zinc sources .

Agricultural Applications

In agriculture, zinc methionine sulfate serves as a micronutrient fertilizer . Its application helps address zinc deficiency in crops, which can lead to poor growth and yield.

- Soil Fertility : Zinc is one of the critical micronutrients required for plant growth. Its deficiency can cause stunted growth and yellowing of leaves (chlorosis). The use of zinc methionine sulfate can improve soil health and crop productivity by providing a readily available source of zinc .

- Bioavailability : The chelation of zinc with methionine enhances its bioavailability, allowing plants to absorb it more efficiently compared to inorganic zinc salts .

Field Trials : Studies conducted on maize and wheat crops have demonstrated that the application of zinc methionine sulfate significantly increases yield and improves the nutritional quality of the grains .

Pharmaceutical Applications

Zinc methionine sulfate also has potential applications in the pharmaceutical industry.

- Therapeutic Uses : Due to its role in promoting immune function and cellular health, it is being investigated for its potential use in treating conditions related to zinc deficiency. This includes research into its effects on conditions such as acne and age-related macular degeneration .

- Formulation Development : The compound's properties make it suitable for use in dietary supplements aimed at improving overall health or targeting specific deficiencies .

Mechanism of Action

The mechanism of action of zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate involves its role as a source of zinc, which is an essential trace element. Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase. It plays a crucial role in protein synthesis, cell division, and immune function .

Comparison with Similar Compounds

Zinc Sulfate (ZnSO₄)

Molecular Formula : ZnSO₄ (Molecular Weight: 161.44 g/mol) .

Research Findings :

Zinc Oxide (ZnO)

Molecular Formula: ZnO (Molecular Weight: 81.38 g/mol).

Research Findings :

- ZnO nanoparticles synthesized from zinc sulfate precursors exhibit distinct morphological properties, useful in industrial applications .

Zinc Picolinate and Zinc Gluconate

Molecular Formulas :

- Zinc picolinate: C₁₂H₁₀N₂O₄Zn

- Zinc gluconate: C₁₂H₂₂O₁₄Zn

Research Findings :

Biological Activity

Zinc;2-amino-4-methylsulfanylbutanoic acid; sulfate, commonly referred to as zinc methionine sulfate, is a compound that combines zinc with the amino acid methionine. This compound has garnered attention in various fields, particularly in dermatology and nutrition, due to its potential biological activities.

Chemical Composition and Structure

The molecular formula of zinc methionine sulfate is . The compound consists of a zinc ion coordinated with two molecules of methionine and a sulfate group. The presence of methionine, an essential amino acid, enhances the bioavailability of zinc, making it more effective in biological systems.

Biological Functions

Zinc is an essential trace element involved in numerous biological processes, including:

- Enzyme Function : Zinc plays a critical role in the active sites of various enzymes such as superoxide dismutase and carbonic anhydrase.

- Immune Response : It is crucial for maintaining immune function and modulating inflammatory responses.

- Antioxidant Activity : Zinc exhibits antioxidant properties that help protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have shown that zinc methionine sulfate possesses significant antimicrobial properties. A comparative study assessed the antibacterial activity of various zinc complexes, including those with methionine. The findings indicated:

- Higher Efficacy Against Bacteria : Zinc complexes with methionine demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli compared to traditional zinc compounds like zinc pyrrolidone carboxylate (ZnPCA) .

- Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus epidermidis were found to be lower for zinc methionine sulfate than for ZnPCA, indicating its potential as a more effective antimicrobial agent .

Case Studies and Research Findings

- Dermatological Applications : A study focused on the synthesis and characterization of zinc(II) complexes with amino acids, including methionine. The results suggested that these complexes could be utilized in dermatological treatments due to their enhanced skin compatibility and reduced irritation potential compared to other zinc salts .

- Animal Studies : Research on the safety and efficacy of zinc chelate of methionine sulfate in animal feeding demonstrated its beneficial effects on growth performance and immune function. Animals supplemented with this compound showed improved health metrics and resistance to infections .

- Oxidative Stress Reduction : Another study highlighted that derivatives of methionine could reduce intracellular reactive oxygen species (ROS) levels, suggesting that zinc methionine sulfate may also play a role in protecting against oxidative damage .

Data Tables

| Property | Zinc Methionine Sulfate | Zinc Pyrrolidone Carboxylate (ZnPCA) |

|---|---|---|

| Antibacterial Activity | Higher | Standard |

| MIC for S. epidermidis | Lower | Higher |

| Skin Irritation Potential | Lower | Higher |

| Immune Support | Yes | Limited |

Q & A

Q. How is zinc 2-amino-4-methylsulfanylbutanoic acid sulfate synthesized for research purposes?

The compound is synthesized via chelation, where zinc sulfate reacts stoichiometrically with methionine (2-amino-4-methylsulfanylbutanoic acid) under controlled pH conditions (typically pH 5–6). Purification involves recrystallization from aqueous ethanol to isolate the crystalline product. Structural validation is performed using X-ray crystallography or FT-IR spectroscopy to confirm coordination bonds between Zn²⁺, methionine (via N, O, and S atoms), and sulfate .

Q. What analytical methods are used to validate purity and composition?

- Metal content : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies zinc levels, with a detection limit of <1 ppm .

- Organic components : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm resolves methionine and sulfate ions, using a C18 column and mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (20:80 v/v) .

- Purity : Water solubility tests (≤0.05% insoluble matter) and elemental analysis (C, H, N, S) ensure compliance with ≥94.5% ZnSO₄·H₂O equivalence .

Q. How is the compound’s structural stability assessed under varying environmental conditions?

Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For example, the compound’s solid-phase heat capacity is modeled using the Shomate equation:

where , and coefficients (e.g., , ) are derived from NIST thermochemical data .

Q. What methodologies evaluate bioavailability in biological systems?

In animal studies, hepatic Zn content is measured post-administration using atomic absorption spectroscopy. For instance, broiler chickens fed 100 mg/kg zinc sulfate showed liver Zn levels of 21.55% vs. 21% in controls, with statistical significance determined via LSD (Least Significant Difference) at .

Advanced Research Questions

Q. How can thermodynamic properties inform reaction mechanisms involving this compound?

The standard enthalpy of formation () is -980.14 kJ/mol, and entropy () is 110.54 J/mol·K for the solid phase . These values are critical for modeling redox reactions, such as Zn²⁺ reduction in electrochemical cells. Calorimetry experiments (e.g., Zn + CuSO₄) yield and , which are cross-validated against electrochemical potentials using the equation:

Discrepancies >5% between methods suggest unaccounted side reactions or kinetic barriers .

Q. What explains contradictory data on the compound’s effects on plant photosynthetic pigments?

A study comparing 2% zinc sulfate spray (200 ppm) with ascorbic acid (150 ppm) reported chlorophyll a levels of 5.46 ppm (ZnSO₄) vs. 5.03 ppm (ascorbic acid), but variability arose from salinity stress and light exposure duration . To resolve contradictions, researchers should standardize environmental controls (e.g., soil pH, humidity) and use meta-regression to isolate Zn-specific effects .

Q. How does the compound act as a catalyst in redox reactions?

In the Zn-HCl reaction, trace Cu²⁺ (from CuSO₄) forms a Cu/Zn galvanic cell, accelerating H₂ evolution. The mechanism involves:

Q. What is its role in microbial community dynamics during bioremediation?

Zinc sulfate precipitation assays (e.g., 50 mM ZnSO₄) recover biosurfactants from Drechslera spicifera, increasing hydrocarbon degradation efficiency by 40% compared to solvent extraction. However, Zn²⁺ concentrations >100 mM inhibit microbial growth via oxidative stress, necessitating dose-response studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.